molecular formula C13H13N3O3S B5874475 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B5874475
M. Wt: 291.33 g/mol
InChI Key: MPRCVLFREDTJPC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of CBKinase1_007482, also known as HMS2459L14 or CBKinase1_019882, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .

Mode of Action

The compound interacts with CK1α, exerting its effects by modulating the kinase’s activity . CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 .

Biochemical Pathways

The compound affects several biochemical pathways. It impacts the Wnt/β-catenin signaling pathway by modulating the activity of CK1α . This pathway plays a crucial role in cell proliferation and differentiation . The compound also influences the p53 pathway , which is involved in cell cycle regulation and apoptosis .

Pharmacokinetics

Like other kinase inhibitors, it is expected to have properties that influence its absorption, distribution, metabolism, and excretion, which in turn affect its bioavailability .

Result of Action

The compound’s action on CK1α can lead to various molecular and cellular effects. By modulating the Wnt/β-catenin signaling pathway, it can influence cell proliferation and differentiation . By affecting the p53 pathway, it can impact cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the effectiveness of kinase inhibitors can be influenced by factors such as pH, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-hydroxypyrimidine-2-thiol with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Its derivatives are being studied for their potential use as therapeutic agents for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
  • **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
  • **2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide

Uniqueness

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the hydroxypyrimidinylsulfanyl moiety provides a versatile site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-5-3-2-4-9(10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRCVLFREDTJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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